Fluazinam impurity 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

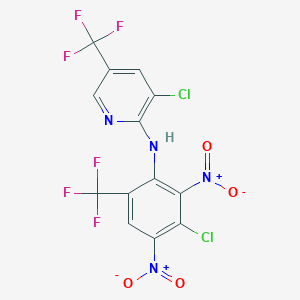

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H4Cl2F6N4O4 |

|---|---|

Molecular Weight |

465.09 g/mol |

IUPAC Name |

3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine |

InChI |

InChI=1S/C13H4Cl2F6N4O4/c14-6-1-4(12(16,17)18)3-22-11(6)23-9-5(13(19,20)21)2-7(24(26)27)8(15)10(9)25(28)29/h1-3H,(H,22,23) |

InChI Key |

JCSKTPQMDQWTBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NC2=C(C(=C(C=C2C(F)(F)F)[N+](=O)[O-])Cl)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to the Synthesis Pathway of Fluazinam Impurity 1

This technical guide provides a comprehensive overview of the synthesis pathway for Fluazinam impurity 1, chemically identified as 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine. The methodology detailed herein is primarily derived from the process outlined in Chinese patent CN114315707A, and is intended for an audience of researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Synthesis Overview

The synthesis of this compound is a multi-step process that begins with 3,5-dinitro-trifluoromethyl-2,4-dichloroaniline. The pathway involves a sequence of four key chemical transformations: an etherification reaction, a substitution reaction, an acidification step, and a final chlorination to yield the target compound.

Detailed Experimental Protocols

Step 1: Etherification of the Starting Material

The synthesis commences with the etherification of 3,5-dinitro-trifluoromethyl-2,4-dichloroaniline (designated as starting material 'a') to produce an intermediate, 3,5-dinitro-trifluoromethyl-2-hydroxy-4-chloroaniline ('b').

-

Reaction Type: Etherification

-

Experimental Protocol:

-

The starting material, 3,5-dinitro-trifluoromethyl-2,4-dichloroaniline (a), is dissolved in a suitable organic solvent (Solvent A).

-

An etherification reagent is introduced to the solution. The patent suggests the use of sodium methoxide, sodium ethoxide, dimethyl sulfate, or a Grignard reagent.[1]

-

The reaction mixture is maintained at a temperature between 20 and 40 °C for a duration of 2 to 5 hours.[1]

-

Upon completion, the product is extracted from the reaction mixture using an organic solvent (Solvent B) in a series of 4 to 6 repeated extractions.[1]

-

The combined organic phases are washed with water until a pH of 5 to 6 is achieved.[1]

-

The solvent is removed under reduced pressure to yield the etherified product (b).[1]

-

Step 2: Substitution Reaction

The intermediate from the first step, 3,5-dinitro-trifluoromethyl-2-hydroxy-4-chloroaniline (b), undergoes a substitution reaction with 3-chloro-6-(trifluoromethyl)pyridine-2-amine (c) to form a new intermediate (d).[1]

-

Reaction Type: Substitution

-

Experimental Protocol:

-

The etherification product (b) is reacted with 3-chloro-6-(trifluoromethyl)pyridine-2-amine (c).[1]

-

The reaction is carried out in an organic solvent (Solvent C), which can be one or more of the following: DMF, methanol, ethyl acetate, dichloromethane, tetrahydrofuran, n-hexane, or petroleum ether.[1]

-

Step 3: Acidification

The third step involves the acidification of the intermediate (d) from the previous step to produce 5-hydroxy-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-alpha,alpha,alpha-trifluoro-4,6-dinitro-p-toluidine (e).[1]

-

Reaction Type: Acidification

-

Experimental Protocol:

Step 4: Chlorination to Yield this compound

In the final step, the hydroxyl group of intermediate (e) is replaced with a chlorine atom through a chlorination reaction to yield the final product, this compound (M).[1]

-

Reaction Type: Chlorination

-

Experimental Protocol:

-

14.8 grams (0.03 mol) of the intermediate 5-hydroxy-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-alpha,alpha,alpha-trifluoro-4,6-dinitro-p-toluidine (e) is dissolved in ethyl acetate within a 50-ml round-bottom flask.[1]

-

15 ml (0.12 mol) of thionyl chloride is added as the chlorinating agent.[1]

-

The reaction is conducted at a temperature of 110 °C.[1]

-

Following the reaction, the product is concentrated by rotary drying and washed with water.[1]

-

The product is then extracted 3 to 6 times with an organic solvent (Solvent F), which can be toluene, ethyl acetate, xylene, tetrahydrofuran, or nitrogen-nitrogen dimethylformamide.[1]

-

The combined organic extracts are concentrated, and the final product is purified by recrystallization from a mixed solvent of n-hexane and ethyl acetate in a 3:4 volume ratio.[1]

-

This process yields 15.0g of Fluazinam-related impurity M with a reported yield of 95% and a purity of 97%.[1]

-

Data Presentation

The quantitative data and materials used in this synthesis are summarized in the tables below for clarity and comparative analysis.

Table 1: Summary of Reactants and Intermediates

| Step | Starting Material / Intermediate | Reagent(s) | Product |

| 1 | 3,5-dinitro-trifluoromethyl-2,4-dichloroaniline (a) | Etherification reagent (e.g., sodium methoxide) | 3,5-dinitro-trifluoromethyl-2-hydroxy-4-chloroaniline (b) |

| 2 | 3,5-dinitro-trifluoromethyl-2-hydroxy-4-chloroaniline (b) | 3-chloro-6-(trifluoromethyl)pyridine-2-amine (c) | Intermediate (d) |

| 3 | Intermediate (d) | Acidification reagent | 5-hydroxy-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-alpha,alpha,alpha-trifluoro-4,6-dinitro-p-toluidine (e) |

| 4 | 5-hydroxy-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-alpha,alpha,alpha-trifluoro-4,6-dinitro-p-toluidine (e) | Thionyl chloride | This compound (M) |

Table 2: Quantitative Experimental Data

| Parameter | Value | Reference |

| Step 1: Etherification | ||

| Molar ratio of (a) to etherification reagent | 1 : 1-5 | [1] |

| Reaction Temperature | 20 - 40 °C | [1] |

| Reaction Time | 2 - 5 hours | [1] |

| Step 2: Substitution | ||

| Molar ratio of (b) to (c) | 1 : 1-3 | [1] |

| Step 4: Chlorination | ||

| Reaction Temperature | 110 °C | [1] |

| Final Product | ||

| Yield | 95% | [1] |

| Purity | 97% | [1] |

Visual Representations

The following diagrams illustrate the synthesis pathway and the logical workflow of the experimental process.

References

Fluazinam Impurity 1 (CAS No. 169327-87-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazinam impurity 1, with the CAS number 169327-87-1, is a known process impurity and metabolite of Fluazinam, a broad-spectrum fungicide.[1][2] This document provides an in-depth technical overview of this compound, including its chemical and physical properties, synthesis, analytical methods for its detection, and its toxicological profile. This guide is intended to serve as a valuable resource for professionals in research, development, and quality control.

Chemical and Physical Properties

This compound, also known as 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine, is a complex organic molecule.[3][4] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 169327-87-1 | [3][4] |

| Molecular Formula | C₁₃H₄Cl₂F₆N₄O₄ | [3][4] |

| Molecular Weight | 465.09 g/mol | [3][4] |

| IUPAC Name | 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine | [4] |

| Synonyms | 2-Pyridinamine, 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-; N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-chloro-2,4-dinitro-6-(trifluoromethyl)aniline; 3-Chloro-N-[5-chloro-4-nitro-2-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine | [4] |

| Appearance | Data not available | |

| Boiling Point | 380.5 ± 42.0 °C (Predicted) | [4] |

| Density | 1.766 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity | ≥95% (Commercially available) | [4] |

Synthesis of this compound

A method for the preparation of Fluazinam-related impurities, including the compound with CAS number 169327-87-1, has been described in patent CN114315707A.[5] The synthesis is a multi-step process, which is outlined below. It is important to note that while the patent provides a general framework, optimization of reaction conditions and purification procedures may be necessary for laboratory-scale synthesis.

Experimental Protocol

Step 1: Etherification

-

Dissolve 3,5-dinitro-trifluoromethyl-2,4-dichloroaniline in an organic solvent A.

-

Add an etherification reagent (e.g., sodium methoxide, sodium ethoxide, dimethyl sulfate, or a Grignard reagent) with a molar ratio of 1:1-5 relative to the starting aniline.

-

React for 2 to 5 hours at a temperature between 20 and 40 °C.

-

Extract the reaction product with an organic solvent B (e.g., dichloromethane, dichlorobenzene, dichloroethane, chlorobenzene, or ethyl acetate) 4 to 6 times.

-

Wash the combined organic layers with water until the pH is between 5 and 6.

-

Concentrate the organic phase under reduced pressure to obtain the etherification product, 3,5-dinitro-trifluoromethyl-2-hydroxy-4-chloroaniline.

Step 2: Substitution Reaction

-

Dissolve the product from Step 1 in an organic solvent C (e.g., DMF, methanol, ethyl acetate, dichloromethane, tetrahydrofuran, n-hexane, or petroleum ether).

-

Add 3-chloro-6-(trifluoromethyl)pyridin-2-amine, with a molar ratio of 1:1-3 relative to the etherification product.

-

The specifics of the reaction conditions for this step are not detailed in the provided search results.

Step 3: Acidification Reaction

-

The intermediate from the substitution reaction is then subjected to an acidification reaction to yield 5-hydroxy-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-alpha,alpha-trifluoro-4,6-dinitro-p-toluidine. Further details of this step are not available in the search results.

Step 4: Chlorination Reaction

-

Dissolve 14.8 g (0.03 mol) of the intermediate from Step 3 in ethyl acetate in a 50-ml round-bottom flask.

-

Add 15 ml (0.12 mol) of thionyl chloride.

-

Heat the reaction mixture to 110 °C.

-

After the reaction, remove the solvent by rotary evaporation.

-

Wash the residue with water.

-

Extract the product with ethyl acetate (4 repetitions).

-

Combine the organic extracts and enrich by rotary evaporation.

-

Recrystallize the crude product to obtain this compound (15.0 g, 95% yield, 97% purity).[5]

Caption: Synthetic pathway for this compound.

Analytical Methodology

The determination of this compound in technical grade Fluazinam and its suspension concentrate formulations is crucial for quality control. A peer-validated reversed-phase high-performance liquid chromatography (HPLC) with a diode-array detector (DAD) method is provided in the Food and Agriculture Organization (FAO) specifications for Fluazinam.[6]

Experimental Protocol: HPLC-DAD Analysis

Reagents and Materials:

-

Water, HPLC grade

-

Acetonitrile, HPLC grade

-

This compound reference standard of known purity

Chromatographic Conditions:

-

The specific column, mobile phase composition, flow rate, injection volume, and detector wavelength are not explicitly detailed in the readily available search results. This information would typically be found in the full FAO/CIPAC method documentation.

Sample Preparation (for Technical Material - TC):

-

Accurately weigh an appropriate amount of the technical material into a volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile).

-

Filter the solution through a 0.45 µm filter before injection.

Sample Preparation (for Suspension Concentrate - SC):

-

Accurately weigh an appropriate amount of the suspension concentrate into a volumetric flask.

-

Add a suitable solvent (e.g., acetonitrile) and sonicate to ensure complete extraction of the analyte.

-

Dilute to volume with the solvent.

-

Filter the solution through a 0.45 µm filter before injection.

Quantification:

-

Quantification is performed using an external standard calibration curve prepared from the this compound reference standard.

Caption: Workflow for HPLC-DAD analysis of this compound.

Toxicological Profile

This compound has been identified as a toxicologically relevant impurity in technical grade Fluazinam.[7] The primary toxicological effect observed is the induction of white matter vacuolation in the central nervous system of rats, mice, and dogs.[7][8]

Key Toxicological Findings:

-

Studies have shown that this impurity is responsible for the neurotoxic lesion of white matter vacuolation.[8]

-

The effect has been reported to be reversible.[8]

-

Due to its toxicological significance, a maximum limit for this impurity in technical grade Fluazinam is set by regulatory bodies like the FAO.[6]

Experimental Protocols for Toxicological Studies: Detailed experimental protocols for the neurotoxicity studies that identified the white matter vacuolation are not publicly available in the searched literature. These studies are typically conducted by the registrant and submitted to regulatory agencies for evaluation. The available information summarizes the findings of these studies without providing the specific methodologies.

Biological Activity and Signaling Pathways

This compound is reported to have antifungal activity against pathogens such as Sphaerotheca fuliginea, Pyricularia oryzae, and Rhizoctonia solani.[1]

Information regarding the specific signaling pathways affected by this compound is not available in the current body of public literature. Research on the parent compound, Fluazinam, indicates that it acts as an uncoupler of oxidative phosphorylation in mitochondria.[2][9] It is plausible that the impurity may share a similar mechanism of action, but this has not been explicitly demonstrated. Studies on Fluazinam have shown that it can induce apoptosis and autophagy through the activation of JNK and p38 pathways, and by decreasing Bcl-2 and activating caspase-3.[9] However, it is crucial to note that these findings pertain to the active ingredient Fluazinam, and not specifically to its impurity.

Caption: Postulated mechanism of action of the parent compound, Fluazinam.

Conclusion

This compound (CAS No. 169327-87-1) is a significant impurity of the fungicide Fluazinam, possessing both antifungal activity and notable toxicological effects. This guide has provided a comprehensive overview of its chemical properties, a patented synthesis route, a validated analytical method for its quantification, and a summary of its known toxicological profile. While detailed experimental protocols for toxicological studies and specific signaling pathway information for the impurity are not publicly available, the information compiled herein serves as a critical resource for researchers, scientists, and drug development professionals working with Fluazinam and its related compounds. Further research is warranted to fully elucidate the specific molecular mechanisms underlying the biological and toxicological effects of this impurity.

References

- 1. CN114315707A - Preparation method of fluazinam-related impurities - Google Patents [patents.google.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. fao.org [fao.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. openknowledge.fao.org [openknowledge.fao.org]

- 7. Fluazinam | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]

- 9. Fluazinam - Wikipedia [en.wikipedia.org]

Unveiling the Biological Activity of Fluazinam Impurity 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazinam, a broad-spectrum fungicide, is a critical tool in modern agriculture for controlling a variety of fungal pathogens. As with any synthesized active ingredient, the final product contains impurities that may possess their own biological activities. This technical guide focuses on Fluazinam impurity 1, a known manufacturing-related impurity of Fluazinam. Understanding the biological profile of such impurities is crucial for a comprehensive assessment of the active ingredient's overall efficacy and toxicological profile. This document provides an in-depth overview of the known biological activities of this compound, its proposed mechanisms of action, and generalized experimental protocols for its evaluation.

Chemical Identity

-

Systematic Name: 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine

-

CAS Number: 169327-87-1

-

Molecular Formula: C₁₃H₄Cl₂F₆N₄O₄

-

Molecular Weight: 465.09 g/mol

Antifungal Activity

This compound has demonstrated notable antifungal activity against several plant pathogenic fungi. Quantitative structure-activity relationship (QSAR) studies have been pivotal in elucidating its potential efficacy.[1]

Table 1: Antifungal Spectrum of this compound

| Target Fungus | Common Disease Caused | Potency Noted |

| Sphaerotheca fuliginea | Powdery Mildew | Active[1] |

| Pyricularia oryzae | Rice Blast | Active[1] |

| Rhizoctonia solani | Sheath Blight, Damping-off | Active[1] |

Proposed Mechanisms of Action

The fungicidal action of this compound is believed to be multifaceted, primarily targeting cellular respiration and protein function.

Uncoupling of Oxidative Phosphorylation

Similar to the parent compound, Fluazinam, its impurity is suggested to act as an uncoupler of oxidative phosphorylation in fungal mitochondria.[1] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The dissipation of this gradient leads to a halt in energy production, ultimately causing cell death. This mechanism is particularly implicated in its activity against Sphaerotheca fuliginea.[1]

Caption: Proposed mechanism of uncoupling of oxidative phosphorylation by this compound.

SH-Inhibition (Thiol Reactivity)

In addition to its effect on respiration, QSAR analyses suggest that this compound may also exert its antifungal effect through the inhibition of sulfhydryl (SH) groups in essential enzymes and proteins.[1] This mechanism is proposed to contribute to its activity against Pyricularia oryzae and Rhizoctonia solani.[1] By reacting with these thiol groups, the impurity can alter protein structure and function, leading to a cascade of cellular disruptions.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments relevant to assessing the biological activity of this compound.

In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This protocol is a standard method to determine the direct inhibitory effect of a compound on fungal growth.

a. Materials:

-

Potato Dextrose Agar (PDA) or other suitable fungal growth medium

-

Sterile petri dishes (90 mm)

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Cultures of Sphaerotheca fuliginea, Pyricularia oryzae, and Rhizoctonia solani

-

Sterile cork borer (5 mm diameter)

-

Incubator

b. Procedure:

-

Prepare PDA medium according to the manufacturer's instructions and autoclave.

-

Cool the molten agar to 45-50°C.

-

Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a solvent control (agar with solvent only) and a negative control (agar only).

-

Pour the amended and control agar into sterile petri dishes and allow them to solidify.

-

From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each agar plate.

-

Seal the plates and incubate at a temperature optimal for the specific fungus (e.g., 25-28°C) in the dark.

-

Measure the colony diameter in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the logarithm of the compound concentration and performing a regression analysis.

Caption: General workflow for in vitro antifungal susceptibility testing.

Assay for Uncoupling of Oxidative Phosphorylation in Isolated Mitochondria

This protocol measures the effect of a compound on mitochondrial respiration, a key indicator of uncoupling activity.

a. Materials:

-

Isolated fungal mitochondria (prepared by differential centrifugation)

-

Respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, MgCl₂, EDTA, and a substrate like succinate)

-

ADP solution

-

This compound stock solution

-

Oxygen electrode system (e.g., Clark-type electrode)

b. Procedure:

-

Calibrate the oxygen electrode system with air-saturated respiration buffer.

-

Add a known amount of isolated mitochondria to the respiration chamber containing the respiration buffer and substrate.

-

Record the basal rate of oxygen consumption (State 2 respiration).

-

Add a known amount of ADP to induce ATP synthesis and measure the rate of oxygen consumption (State 3 respiration).

-

After the ADP is consumed, the respiration rate will return to a slower rate (State 4 respiration).

-

Add a small volume of the this compound stock solution to the chamber and monitor the rate of oxygen consumption. An uncoupler will cause a significant increase in the State 4 respiration rate, approaching or exceeding the State 3 rate, without the addition of ADP.

-

The respiratory control ratio (RCR = State 3 rate / State 4 rate) can be calculated before and after the addition of the impurity. A decrease in the RCR is indicative of uncoupling activity.

Conclusion

This compound exhibits antifungal properties against key plant pathogens, likely through the disruption of fundamental cellular processes such as energy metabolism and protein function. While the full quantitative extent of its activity requires further investigation through direct experimental validation, the available data from QSAR studies provide a strong foundation for understanding its biological profile. The experimental protocols outlined in this guide offer a starting point for researchers to further characterize the antifungal efficacy and mechanism of action of this and other related compounds. A deeper understanding of the biological activities of fungicide impurities is essential for the development of more effective and safer crop protection strategies.

References

Toxicological Profile of Fluazinam Impurity 1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Fluazinam impurity 1, a substance of interest in the safety assessment of the fungicide Fluazinam. This document summarizes key toxicological endpoints, presents quantitative data in structured tables, details experimental methodologies for pivotal studies, and includes visualizations to illustrate key concepts and workflows.

Introduction and Identification

This compound, also known as Fluazinam impurity 5, is a manufacturing impurity of the fungicide Fluazinam. Its chemical name is 3-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-alpha,alpha,alpha-trifluoro-2,6-dinitro-p-toluidine, and its CAS number is 169327-87-1. Due to its toxicological significance, regulatory bodies have established maximum limits for this impurity in technical grade Fluazinam.

Core Toxicological Endpoints

The primary toxicological effect definitively attributed to this compound is neurotoxicity, specifically the induction of reversible white matter vacuolation in the central nervous system. For other toxicological endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity, the available data primarily pertains to technical grade Fluazinam, and the specific contribution of impurity 1 has not been fully elucidated.

Neurotoxicity

Toxicological studies have demonstrated that this compound is the causative agent for the observed white matter vacuolation in the brain and spinal cord of various animal species. This effect has been documented in rats, mice, and dogs. Importantly, these studies have also indicated that the vacuolation is reversible upon cessation of exposure. A long-term oral No Observed Adverse Effect Level (NOAEL) for this specific endpoint has been established.[1][2]

Genotoxicity

Carcinogenicity

Specific carcinogenicity studies on this compound are not available. The assessment of the carcinogenic potential of Fluazinam is based on studies with the technical grade material. Fluazinam is classified as having "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential".[3] This classification is based on observations of increased thyroid gland follicular cell tumors in male rats and hepatocellular tumors in male mice.[4][5] The mechanism for thyroid tumors is considered to be non-genotoxic and related to hormonal perturbation, while the liver tumors in mice are thought to be a consequence of liver enzyme induction and cell proliferation.[4]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound alone is not available. Studies on Fluazinam have shown some evidence of developmental effects in rats, including an increased incidence of cleft palate and other deformities in fetuses at high doses.[4][6] However, these findings were not consistently reproduced in other studies, and no teratogenicity was concluded for Fluazinam.[4] There was no evidence of increased susceptibility in a rabbit developmental toxicity study or a rat multi-generation reproduction study.[1][3]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies.

Table 1: Chronic Toxicity and Neurotoxicity of this compound

| Study Type | Species | Endpoint | NOAEL | LOAEL | Reference |

| Long-term Oral | Rat, Mouse, Dog | White Matter Vacuolation | 0.02 mg/kg bw/day | Not specified | [1][2] |

Table 2: Selected Toxicological Data for Fluazinam (Technical Grade)

| Study Type | Species | Endpoint | NOAEL | LOAEL | Reference |

| 2-Year Chronic/Carcinogenicity | Rat | Systemic Toxicity | 0.38 mg/kg bw/day | 3.82 mg/kg bw/day | [4] |

| 1-Year Chronic | Dog | Systemic Toxicity | 1 mg/kg bw/day | Not specified | [4] |

| 2-Generation Reproduction | Rat | Systemic & Reproductive Toxicity | 1.49 mg/kg bw/day (approx. 20 ppm) | Not specified | [1][4] |

| Developmental Toxicity | Rat | Maternal & Developmental Toxicity | Not specified | Not specified | [4][6] |

| Developmental Toxicity | Rabbit | Maternal & Developmental Toxicity | 3 mg/kg bw/day | 12 mg/kg bw/day | [1][6] |

Experimental Protocols

Detailed experimental protocols for the key studies are crucial for the interpretation of the toxicological data.

Long-term Neurotoxicity Study (for White Matter Vacuolation)

-

Test System: Rats, Mice, and Dogs.

-

Administration: Oral (dietary).

-

Duration: Long-term (e.g., 1 to 2 years).

-

Dose Levels: A control group and at least three dose levels of this compound.

-

Endpoints Evaluated:

-

Clinical observations for signs of neurotoxicity.

-

Detailed histopathological examination of the central nervous system (brain and spinal cord) with a focus on identifying and grading white matter vacuolation.

-

Reversibility of lesions assessed in recovery groups.

-

-

Guidelines: Studies were generally conducted in accordance with international guidelines such as those from the OECD or EPA, and under Good Laboratory Practice (GLP) standards.[1]

Carcinogenicity Bioassay of Fluazinam

-

Test System: Rats and Mice.

-

Administration: Oral (dietary).

-

Duration: 104 weeks.

-

Dose Levels: A control group and multiple dose levels of technical grade Fluazinam containing a known concentration of impurity 5.

-

Endpoints Evaluated:

-

Survival, body weight, food consumption, and clinical signs.

-

Comprehensive macroscopic and microscopic examination of all organs and tissues for neoplastic and non-neoplastic lesions.

-

-

Guidelines: The studies followed established guidelines for carcinogenicity testing, such as those from the Japanese MAFF, U.S. EPA, and OECD.[1]

Visualizations

The following diagrams illustrate key logical relationships and experimental workflows.

References

- 1. fao.org [fao.org]

- 2. openknowledge.fao.org [openknowledge.fao.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. fsc.go.jp [fsc.go.jp]

- 5. Fluazinam: A Highly Effective Fungicide with Advantages and Toxicological Risks_Chemicalbook [chemicalbook.com]

- 6. Federal Register :: Fluazinam; Pesticide Tolerance [federalregister.gov]

Fluazinam Impurity 1: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of Fluazinam Impurity 1, a significant process-related impurity in the manufacturing of the fungicide fluazinam. This document outlines its chemical identity, regulatory limits, toxicological profile, and detailed experimental protocols for its synthesis and analysis.

Introduction to Fluazinam and its Relevant Impurity

Fluazinam is a broad-spectrum contact fungicide used in agriculture to control a variety of fungal diseases. Its chemical name is 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine. During its synthesis, several impurities can be formed. Among these, This compound , also known as Impurity 5 , is of particular toxicological significance.

Chemical Identity of this compound:

-

Chemical Name: 3-Chloro-N-(3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyridin-2-amine

-

CAS Number: 169327-87-1

-

Molecular Formula: C₁₃H₄Cl₂F₆N₄O₄

-

Molecular Weight: 465.09 g/mol

Regulatory Landscape and Quantitative Data

Regulatory bodies have established maximum permissible limits for this compound in technical grade fluazinam due to its toxicological profile. These limits are summarized in the table below.

Table 1: Regulatory Limits for this compound in Technical Grade Fluazinam

| Regulatory Body/Authority | Maximum Limit | Reference |

| FAO (Food and Agriculture Organization) | 3 g/kg (0.3%) | [1][2] |

| European Union | 2 g/kg (0.2%) | [2] |

| Canadian PMRA | 1 g/kg (0.1%) | [2] |

Toxicological Profile of this compound

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species | Key Observation | Reference |

| Long-term Oral NOAEL | 0.02 mg/kg bw/day | Rat, Mouse, Dog | Reversible white matter vacuolation in the central nervous system | [2][3] |

| Acute Oral LD50 | No data available | - | - | [4] |

| Acute Dermal LD50 | No data available | - | - | [4] |

| Acute Inhalation LC50 | No data available | - | - | [4] |

The presence of this impurity significantly increases the overall toxicity of technical grade fluazinam.[2]

Experimental Protocols

Synthesis of this compound

The following protocol is based on a method described in Chinese patent CN114315707A and provides a pathway for the laboratory-scale synthesis of this compound for use as a reference standard.[5]

Diagram 1: Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound.

Methodology:

-

Etherification: Dissolve 3,5-dinitro-trifluoromethyl-2,4-dichloroaniline in a suitable organic solvent (e.g., DMF). Add an etherification reagent such as sodium methoxide and react at 20-40°C for 2-5 hours. Extract the product with an organic solvent and wash with water until the pH is neutral. Concentrate under reduced pressure to obtain the etherified product.

-

Substitution: React the etherification product with 3-chloro-6-(trifluoromethyl)pyridine-2-amine in an organic solvent (e.g., DMF, methanol, ethyl acetate).

-

Acidification: Treat the resulting intermediate with an acidification reagent.

-

Chlorination: Dissolve the acidified intermediate in ethyl acetate and add a chlorination reagent such as thionyl chloride. Heat the reaction mixture to 110°C.

-

Purification: After the reaction, remove the solvent by rotary evaporation. Wash the crude product with water and extract with ethyl acetate. The final product can be purified by recrystallization to yield high-purity this compound.[5]

Analytical Determination of this compound

The following reversed-phase high-performance liquid chromatography (HPLC) method is based on the validated method provided in the appendix of the FAO specifications for fluazinam.[1][3][6]

Diagram 2: Analytical Workflow for this compound

Caption: Analytical workflow for the quantification of this compound.

Methodology:

-

Instrumentation: High-performance liquid chromatograph with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water. A typical mobile phase could be 70% acetonitrile and 30% water with 0.02% acetic acid.[7]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV at 240 nm.[3]

-

Injection Volume: 10-20 µL.

-

Sample Preparation:

-

Accurately weigh a sample of technical grade fluazinam.

-

Dissolve the sample in acetonitrile.

-

Use an ultrasonic bath to ensure complete dissolution.

-

Dilute the solution with acetonitrile to a suitable concentration for HPLC analysis.

-

-

Quantification: Use an external standard of known purity to prepare a calibration curve. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Logical Relationships

The toxicological effect of this compound is a direct consequence of its presence as a manufacturing byproduct in technical grade fluazinam. The logical relationship between the synthesis, the resulting impurity, and its toxicological impact is illustrated below.

Diagram 3: Relationship between Fluazinam Synthesis, Impurity 1, and Toxicity

References

- 1. FAO Knowledge Repository [openknowledge.fao.org]

- 2. fao.org [fao.org]

- 3. openknowledge.fao.org [openknowledge.fao.org]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. CN114315707A - Preparation method of fluazinam-related impurities - Google Patents [patents.google.com]

- 6. openknowledge.fao.org [openknowledge.fao.org]

- 7. High-performance liquid chromatography (HPLC) as a tool for monitoring the fate of fluazinam in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Fluazinam Impurities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluazinam, a broad-spectrum diarylamine fungicide, has been a critical tool in agriculture for managing a variety of fungal diseases since its introduction in the early 1990s. Developed by Ishihara Sangyo Kaisha, its unique mode of action as an uncoupler of oxidative phosphorylation has made it effective against numerous pathogens. The manufacturing of technical-grade fluazinam, like any chemical synthesis, results in the formation of impurities that must be carefully monitored and controlled to ensure product safety and efficacy. This guide provides a comprehensive overview of the discovery, synthesis, and impurity profile of fluazinam, with a focus on the formation pathways of key impurities and the analytical methodologies used for their detection and quantification.

Discovery and History

Fluazinam (3-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-2,6-dinitro-p-toluidine) was first described in 1992 by researchers at the Japanese company Ishihara Sangyo Kaisha.[1] It was developed as a protective fungicide with a multi-site mode of action, which is advantageous in managing fungicide resistance.[1][2] Its primary mechanism involves the uncoupling of oxidative phosphorylation in fungal mitochondria, disrupting energy production.[1][2] Fluazinam is also noted for its high reactivity with thiols.[1][3] While highly effective against a broad spectrum of fungi, it exhibits low toxicity to mammals due to its rapid metabolism into a compound lacking uncoupling activity.[1][3]

Commercial production of fluazinam involves a multi-step chemical synthesis.[4] The quality and purity of the final technical-grade product are critical, with regulatory bodies such as the Food and Agriculture Organization (FAO) establishing specifications for the active ingredient content and the maximum allowable levels of specific impurities.[5][6]

Synthesis of Fluazinam

The commercial synthesis of fluazinam is a multi-step process that primarily involves the coupling of two key intermediates: 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride.[4][7]

Synthesis of Intermediates

2-amino-3-chloro-5-trifluoromethylpyridine: This intermediate is typically synthesized from 2,3-dichloro-5-trifluoromethylpyridine through an amination reaction.[8][9] One patented method involves reacting 2,3-dichloro-5-trifluoromethylpyridine with aqueous ammonia in an autoclave at elevated temperatures and pressures.[8]

2,4-dichloro-3,5-dinitrobenzotrifluoride: This intermediate is prepared by the nitration of 2,4-dichlorobenzotrifluoride.[10][11][12] The reaction is typically carried out using a mixture of fuming nitric acid and fuming sulfuric acid.[13] Temperature control is crucial during this process to prevent decomposition of the trifluoromethyl group.[13]

Final Condensation Reaction

The final step in the synthesis of fluazinam is the condensation reaction between 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride.[2][7] This reaction is carried out in the presence of a base and a suitable solvent.[7] The choice of solvent and base can significantly impact the reaction yield and the impurity profile of the final product.[7]

Experimental Protocols

While detailed, step-by-step proprietary manufacturing protocols are not publicly available, the following general procedures are based on information from patent literature.

Protocol 1: Synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine[8]

-

Place 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 ml of 28% aqueous ammonia into a 50 ml autoclave.

-

Heat the mixture to 100°C and maintain for 24 hours.

-

Increase the temperature to 125°C and maintain for an additional 5 hours. The internal pressure will be approximately 2 atmospheres.

-

Allow the reaction mixture to cool to room temperature, which should induce crystallization of the product.

-

Collect the crystals by filtration, wash with water, and dry to yield 2-amino-3-chloro-5-trifluoromethylpyridine.

Protocol 2: Synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride[13]

-

In a two-liter, three-necked flask equipped with a stirrer and immersed in an ice bath, add 600 ml of fuming sulfuric acid (containing 30–33% free SO₃).

-

Slowly add 585 ml of fuming 90% nitric acid to the stirred sulfuric acid.

-

Add 148.8 grams (0.692 mole) of 2,4-dichlorobenzotrifluoride to the acid mixture.

-

Heat the resulting slurry to 76°C and maintain this temperature for 96 hours.

-

Cool the mixture and separate the acid from the crystalline product.

-

Add 1000 ml of water to the solid, break up the solid mass, and extract the product with 500 ml of toluene.

-

Combine the toluene extract with an additional 500 ml of toluene and wash successively with 500 ml of water, twice with 500 ml of a 5% sodium bicarbonate solution, and finally with 500 ml of water.

-

Remove the toluene by evaporation under reduced pressure and dry the resulting solid to obtain 2,4-dichloro-3,5-dinitrobenzotrifluoride.

Protocol 3: Synthesis of Fluazinam[7]

-

The synthesis is typically carried out by reacting 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride in the presence of an inorganic base.

-

A patent describes the use of 2-methyltetrahydrofuran as a solvent, which is reported to improve reaction selectivity and yield.[7]

-

The molar ratio of the reactants and the choice of inorganic base (e.g., potassium carbonate, sodium hydroxide) are critical parameters that are optimized for industrial production.[7]

-

The reaction mixture is stirred at a controlled temperature until the reaction is complete.

-

The final product is isolated through a series of work-up steps which may include washing, extraction, and crystallization to achieve the desired purity.

Impurities in Technical-Grade Fluazinam

The purity of technical-grade fluazinam is typically in the range of 95.0% to 98.5% by weight.[10][14] The remaining portion consists of various process-related impurities and, to a lesser extent, degradation products. Total impurities are generally limited to 1.5% to 2.0% by weight.[10][14]

Process-Related Impurities

These impurities arise from the starting materials, intermediates, and side reactions during the manufacturing process.

-

Impurity 5 (5-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-4,6-dinitro-o-toluidine): This is a significant and toxicologically relevant impurity that is closely monitored.[5][6][15] Its formation is likely due to the presence of an isomeric impurity in the starting materials. Regulatory limits for this impurity are typically low.

-

Unreacted Starting Materials and Intermediates: Trace amounts of 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride may be present in the final product.

-

Isomeric Impurities: The presence of positional isomers of the starting materials can lead to the formation of isomeric fluazinam-related impurities.

-

Hydrolysis Products: The presence of water during the synthesis can lead to the hydrolysis of intermediates or the final product. A known hydrolysis by-product is 3-chloro-4-trifluoromethyl-2,6-dinitrophenol.[7]

Degradation Products

Fluazinam can degrade under certain environmental conditions, primarily through hydrolysis.

-

5-Chloro-6-(3-chloro-α,α,α-trifluoro-2,6-dinitro-p-toluidine)–nicotinic acid (CAPA): This is a major hydrolysis product of fluazinam.[6]

-

6-(4-carboxy-3-chloro-2,6-dinitroaniline)-5-chloronicotinic acid (DCPA): CAPA can be further degraded to DCPA.[6]

Data Presentation: Impurity Specifications

The following table summarizes the typical specifications for technical-grade fluazinam and the limits for a key impurity.

| Parameter | Specification | Reference |

| Fluazinam Content | ≥ 960 g/kg | [5][6] |

| Impurity 5 | ≤ 3 g/kg | [6] |

| 5-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)- α,α,α-trifluoro-4,6-dinitro-o-toluidine | ≤ 0.3 % of fluazinam content | [5] |

Signaling Pathways and Experimental Workflows

Chemical Synthesis Pathway of Fluazinam

References

- 1. theclinivex.com [theclinivex.com]

- 2. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]

- 3. Fluazinam | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluazinam (Ref: IKF 1216) [sitem.herts.ac.uk]

- 5. openknowledge.fao.org [openknowledge.fao.org]

- 6. fao.org [fao.org]

- 7. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]

- 8. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,4-Dichloro-3,5-dinitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. veeprho.com [veeprho.com]

- 15. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

Antifungal Spectrum of Fluazinam Impurity 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazinam is a broad-spectrum contact fungicide widely used in agriculture to control a variety of fungal pathogens. As with any manufactured chemical, impurities can be present in the technical grade active ingredient. One such impurity, designated as Fluazinam impurity 1, has been identified and shown to possess inherent antifungal properties. This technical guide provides a comprehensive overview of the known antifungal spectrum of this compound, its proposed mechanism of action, and detailed experimental protocols for its evaluation.

Fluazinam itself is known to act as a potent uncoupler of oxidative phosphorylation in fungal mitochondria.[1][2][3] This disruption of ATP synthesis is a key mechanism of its fungicidal activity. Research into its impurities is crucial for understanding the overall toxicological and efficacy profile of the technical product. This compound, with the chemical name 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine, has demonstrated activity against several key plant pathogenic fungi.

Antifungal Spectrum and Proposed Mechanism of Action

This compound has been reported to be active against a range of plant pathogenic fungi.[4][5][6] The primary targets identified in the literature are:

-

Sphaerotheca fuliginea : The causal agent of powdery mildew on cucurbits.

-

Pyricularia oryzae (now Magnaporthe oryzae): The fungus responsible for rice blast disease.

-

Rhizoctonia solani : A soil-borne pathogen with a wide host range, causing diseases such as damping-off and root rot.

The following table summarizes the known antifungal activity and the proposed mechanisms of action for this compound.

| Target Fungus | Disease Caused | Proposed Mechanism of Action |

| Sphaerotheca fuliginea | Powdery Mildew | Uncoupling of oxidative phosphorylation |

| Pyricularia oryzae | Rice Blast | Uncoupling of oxidative phosphorylation and SH-inhibition |

| Rhizoctonia solani | Damping-off, Root Rot | Uncoupling of oxidative phosphorylation and SH-inhibition |

Experimental Protocols

Detailed experimental protocols for the assessment of the antifungal activity of this compound are not explicitly published. However, based on standard methodologies for in vitro antifungal susceptibility testing of agricultural fungicides, a generalized protocol is provided below.

In Vitro Antifungal Susceptibility Testing: Agar Dilution Method

This method is widely used to determine the minimum inhibitory concentration (MIC) of a fungicide against mycelial growth.

1. Preparation of Fungal Cultures:

- The target fungi (Sphaerotheca fuliginea, Pyricularia oryzae, Rhizoctonia solani) are cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), at their optimal growth temperature (typically 25-28°C) until sufficient mycelial growth is achieved.

2. Preparation of Fungicide Stock Solution:

- A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10,000 ppm).

3. Preparation of Fungicide-Amended Media:

- A series of twofold serial dilutions of the stock solution are prepared.

- Aliquots of each dilution are added to molten PDA (cooled to approximately 45-50°C) to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ppm).

- A control plate containing only the solvent (DMSO) at the same concentration as the highest fungicide concentration plate is also prepared.

- The amended media are poured into sterile Petri dishes and allowed to solidify.

4. Inoculation:

- A small mycelial plug (e.g., 5 mm in diameter) is taken from the actively growing margin of the fungal culture and placed in the center of each fungicide-amended and control plate.

5. Incubation:

- The inoculated plates are incubated at the optimal growth temperature for the respective fungus in the dark.

6. Data Collection and Analysis:

- The diameter of the fungal colony on each plate is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

- The percentage of mycelial growth inhibition is calculated using the following formula:

- Inhibition (%) = [(C - T) / C] x 100

- Where:

- C is the average diameter of the fungal colony on the control plate.

- T is the average diameter of the fungal colony on the treated plate.

- The MIC is determined as the lowest concentration of the fungicide that completely inhibits the visible growth of the fungus.

Visualizations

Logical Workflow for Antifungal Activity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of the antifungal properties of a chemical compound like this compound.

Caption: Workflow for antifungal screening and mechanism of action studies.

Hypothesized Signaling Pathway: Uncoupling of Oxidative Phosphorylation

Based on the suggested mechanism of action for fluazinam and its derivatives, the following diagram illustrates the process of uncoupling oxidative phosphorylation in a fungal mitochondrion. This is a hypothetical representation of the action of this compound.

Caption: Uncoupling of oxidative phosphorylation by this compound.

Conclusion

This compound demonstrates notable antifungal activity against several economically important plant pathogens. The available evidence, primarily from QSAR studies of related compounds, strongly suggests that its mode of action involves the uncoupling of oxidative phosphorylation, potentially supplemented by SH-inhibition in certain fungal species. While precise quantitative data on its potency remains to be published, the qualitative spectrum of activity highlights its potential contribution to the overall fungicidal properties of technical-grade Fluazinam. Further research is warranted to elucidate the exact IC50 and MIC values and to confirm the specific molecular interactions underlying its antifungal effects. The experimental protocols and conceptual diagrams provided in this guide offer a framework for such future investigations.

References

- 1. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prediction and Validation of New Targets of NNPCN in Inhibiting Rhizoctonia Solani Based on Molecular Docking, Dynamics, and Biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Structure-Activity Relationship of Fluazinam and Related Fungicidal N-phenylpyridinamines--Preventive Activity against Sphaerotheca fuliginea,Pyricularia oryzae and Rhizoctonia solani | NDL Search | National Diet Library [ndlsearch.ndl.go.jp]

- 5. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 6. nyxxb.cn [nyxxb.cn]

Environmental Fate of Fluazinam Impurity 1: A Technical Guide

Executive Summary

This technical guide provides a comprehensive overview of the environmental fate of Fluazinam impurity 1 (CAS No. 169327-87-1), a known impurity of the broad-spectrum fungicide fluazinam. Due to a significant lack of direct experimental data on the environmental behavior of this compound, this guide focuses on the extensive available data for the parent compound, fluazinam, to infer potential environmental pathways. This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key processes through diagrams. A critical data gap exists for this compound, and further research is imperative for a complete environmental risk assessment.

Introduction

Fluazinam is a diarylamine fungicide widely used in agriculture.[1] Technical-grade fluazinam contains several impurities, with "this compound" (also identified as "Impurity 5") being a notable component.[2][3] Understanding the environmental fate of this impurity is crucial for a thorough assessment of the overall environmental impact of fluazinam-based products. This guide synthesizes the available information on the environmental degradation, mobility, and bioaccumulation of fluazinam as a surrogate to predict the likely behavior of this compound, while clearly acknowledging the absence of direct data for the impurity itself.

Chemical Identity of this compound:

| Parameter | Information |

| Common Name | This compound, Impurity 5 |

| Chemical Name | 3-chloro-N-[3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine |

| CAS Number | 169327-87-1 |

| Molecular Formula | C₁₃H₄Cl₂F₆N₄O₄ |

| Molecular Weight | 465.09 g/mol |

Environmental Fate of Fluazinam (as a Proxy for Impurity 1)

The environmental fate of a chemical is governed by a combination of biotic and abiotic processes, including degradation (biodegradation, hydrolysis, photolysis), mobility in soil and water, and the potential for bioaccumulation in organisms.

Degradation

Degradation is the breakdown of a chemical into simpler compounds. For fluazinam, this occurs through microbial action in soil and water, as well as through chemical and light-induced processes.

Under aerobic conditions, fluazinam is subject to microbial degradation in the soil. The rate of degradation can vary significantly depending on soil type, organic matter content, temperature, and moisture.[4][5]

Table 1: Aerobic Soil Metabolism of Fluazinam

| Soil Type | Half-life (DT₅₀) in days | Reference |

| Sandy Loam | 17 - 56 | [4] |

| Alluvial | 45.10 | [6] |

| Lateritic | 54.07 | [6] |

| Coastal Saline | 28.33 | [6] |

| Black | 26.18 | [6] |

| Various (Field Studies) | 9.4 - 9.5 | [4] |

| Peppers and Soils (Field) | 1.2 - 4.2 | [7] |

Experimental Protocol: Aerobic Soil Metabolism Study (Generalised)

A typical aerobic soil metabolism study involves the following steps:

-

Soil Selection and Characterization: Various soil types are chosen and characterized for properties such as pH, organic carbon content, texture, and microbial biomass.

-

Test Substance Application: ¹⁴C-labeled fluazinam is applied to fresh soil samples at a concentration relevant to field application rates.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks.

-

Analysis: At periodic intervals, soil samples are extracted and analyzed for the parent compound and its degradation products using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection. Evolved ¹⁴CO₂ is trapped in a suitable solution and quantified by liquid scintillation counting to assess mineralization.

-

Data Analysis: The disappearance of the parent compound is used to calculate the dissipation half-life (DT₅₀) using first-order kinetics.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is pH-dependent.

Table 2: Hydrolysis of Fluazinam

| pH | Temperature (°C) | Half-life (DT₅₀) in days | Major Degradation Products | Reference |

| 4 | 50 | Stable | - | [4] |

| 7 | 25 | 42 | 5-Chloro-6-(3-chloro-α,α,α-trifluoro-2,6-dinitro-p-toluidino)nicotinic acid (CAPA) | [4][8] |

| 9 | 25 | 6 | CAPA, 6-(4-Carboxy-3-chloro-2,6-dinitroanilino)-5-chloronicotinic acid (DCPA) | [4][8] |

Experimental Protocol: Hydrolysis Study (OECD 111)

-

Buffer Solutions: Sterile aqueous buffer solutions of pH 4, 7, and 9 are prepared.

-

Test Substance Application: ¹⁴C-labeled fluazinam is added to the buffer solutions at a low concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C).

-

Sampling and Analysis: At various time points, aliquots of the solutions are taken and analyzed by HPLC with radiometric detection to determine the concentration of the parent compound and any hydrolysis products.

-

Data Calculation: The rate of hydrolysis and the half-life are calculated assuming pseudo-first-order kinetics.

Photolysis is the degradation of a compound by light.

Table 3: Photolysis of Fluazinam

| Medium | Half-life (DT₅₀) in days | Major Degradation Product | Reference |

| Water (pH 5) | 2.5 | G-504 | [9] |

| Soil | 21 - 32 | Not specified | [4] |

Experimental Protocol: Aqueous Photolysis Study (OECD 316)

-

Test Solution Preparation: A solution of ¹⁴C-labeled fluazinam in sterile, buffered water (e.g., pH 5) is prepared.

-

Light Exposure: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon lamp). Control samples are kept in the dark at the same temperature.

-

Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time intervals and analyzed by HPLC to quantify the parent compound and photoproducts.

-

Data Evaluation: The photolytic half-life is calculated from the decline in the parent compound concentration in the irradiated samples, corrected for any degradation observed in the dark controls.

Mobility

The mobility of a chemical in soil determines its potential to leach into groundwater or move into surface water via runoff. The organic carbon-water partitioning coefficient (Koc) is a key indicator of mobility.

Table 4: Soil Mobility of Fluazinam

| Parameter | Value | Interpretation | Reference |

| Koc | 1705 - 2316 L/kg | Low mobility | [8] |

A high Koc value indicates that fluazinam is likely to adsorb strongly to soil organic matter and is therefore not expected to be highly mobile.[8]

Experimental Protocol: Adsorption/Desorption Study (OECD 106)

-

Soil Selection: A range of soils with varying organic carbon content and pH are selected.

-

Equilibration: Soil samples are equilibrated with a solution of ¹⁴C-labeled fluazinam in 0.01 M CaCl₂. The mixtures are agitated for a defined period to reach equilibrium.

-

Adsorption Phase: After equilibration, the soil suspension is centrifuged, and the concentration of fluazinam in the supernatant is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Desorption Phase: The supernatant is replaced with a fresh fluazinam-free solution, and the soil is resuspended and agitated to measure the desorption of the compound.

-

Data Analysis: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.

Bioaccumulation

Bioaccumulation is the accumulation of a substance in an organism from all sources of exposure (e.g., water, food). The bioconcentration factor (BCF) is a measure of a substance's potential to accumulate in aquatic organisms from water.

Table 5: Bioaccumulation of Fluazinam

| Organism | Bioconcentration Factor (BCF) | Interpretation | Reference |

| Brachydanio rerio (Zebrafish) | 2287 - 3570 | High bioaccumulation potential | [10][11] |

These high BCF values suggest that fluazinam has a significant potential to bioaccumulate in aquatic organisms.[10][11]

Experimental Protocol: Bioaccumulation in Fish (OECD 305)

-

Test Organism: A suitable fish species, such as zebrafish (Brachydanio rerio), is used.

-

Exposure Phase (Uptake): Fish are exposed to a constant, low concentration of ¹⁴C-labeled fluazinam in water under flow-through conditions for a specific period (e.g., 28 days). Water and fish tissue samples are collected and analyzed at regular intervals.

-

Depuration Phase (Elimination): After the exposure phase, the remaining fish are transferred to clean, fluazinam-free water. Fish tissue samples are collected at intervals to measure the rate of elimination of the substance.

-

Data Calculation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish tissue to the concentration in the water at steady-state.

Degradation Pathways and Logical Relationships

The degradation of fluazinam in the environment involves a series of transformation steps. The following diagram illustrates the known degradation pathway of fluazinam in water.

Caption: Hydrolytic and photolytic degradation pathway of fluazinam in water.

Data Gaps and Future Research for this compound

A significant data gap exists regarding the environmental fate of this compound. There are no publicly available studies on its degradation, mobility, or bioaccumulation. While the data for the parent compound, fluazinam, provides a useful starting point, the structural differences between fluazinam and its impurity could lead to different environmental behaviors.

Key Research Needs:

-

Degradation Studies: Conduct aerobic and anaerobic soil metabolism, hydrolysis, and photolysis studies specifically for this compound.

-

Mobility Studies: Determine the soil adsorption/desorption characteristics (Koc) of the impurity.

-

Bioaccumulation Studies: Investigate the potential for this compound to bioaccumulate in aquatic organisms.

The following workflow is proposed for future research to address these data gaps.

Caption: Proposed experimental workflow for assessing the environmental fate of this compound.

Conclusion

While a comprehensive understanding of the environmental fate of this compound is currently limited by the lack of direct experimental data, the information available for the parent compound, fluazinam, suggests that this impurity may be persistent in some soil environments, susceptible to hydrolysis at neutral and alkaline pH, and has the potential for bioaccumulation. The structural similarity to fluazinam suggests that it is likely to have low mobility in soil. However, these are inferences, and dedicated studies are essential to accurately characterize the environmental risk posed by this compound. This guide highlights the critical need for such research to ensure a complete and accurate environmental safety profile for fluazinam-based products.

References

- 1. researchgate.net [researchgate.net]

- 2. openknowledge.fao.org [openknowledge.fao.org]

- 3. fao.org [fao.org]

- 4. Frontiers | Degradation and residue dynamics of fluazinam in diverse indian soil types and water pH conditions: a comprehensive study using kinetic models [frontiersin.org]

- 5. Persistence of fluazinam in soil under boreal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. journals.caass.org.cn [journals.caass.org.cn]

- 8. mda.state.mn.us [mda.state.mn.us]

- 9. fao.org [fao.org]

- 10. Acute toxicity of fluazinam to aquatic organisms and its bioaccumulation in Brachydanio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Preparation and Certification of Fluazinam Impurity 1 Analytical Standard

AN-028-01

Objective: This document provides a comprehensive protocol for the synthesis, purification, and characterization of Fluazinam Impurity 1, intended for use as an analytical standard. This standard is crucial for the accurate identification and quantification of this impurity in technical grade Fluazinam and its formulated products, ensuring product quality and regulatory compliance.

Introduction: Fluazinam is a broad-spectrum diarylamine fungicide used to control various fungal diseases in agriculture.[1][2] The purity of the active ingredient is critical for its efficacy and safety. During the manufacturing process of Fluazinam, several related substances and impurities can be formed.[1] One such process-related impurity is 3-Chloro-N-(3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyridin-2-amine, herein referred to as this compound. The presence and concentration of this impurity must be monitored to ensure the quality of the final product. Technical-grade fluazinam typically has a purity of 95.0% to 98.5%, with total impurities limited to 1.5% to 2.0%.[1] This application note details a robust method for the preparation of a high-purity analytical standard of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic aromatic substitution reaction between 2-amino-3-chloro-5-(trifluoromethyl)pyridine and 1,3-dichloro-2,4-dinitro-5-(trifluoromethyl)benzene.

Materials:

-

2-amino-3-chloro-5-(trifluoromethyl)pyridine (98%)

-

1,3-dichloro-2,4-dinitro-5-(trifluoromethyl)benzene (97%)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine solution (saturated NaCl)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-3-chloro-5-(trifluoromethyl)pyridine (1.97 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Add 100 mL of anhydrous DMF to the flask.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1,3-dichloro-2,4-dinitro-5-(trifluoromethyl)benzene (2.91 g, 9 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product is purified using column chromatography.

Materials:

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed material onto the top of the prepared column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield a yellow solid.

-

Dry the solid under high vacuum for 24 hours to remove any residual solvent.

Characterization and Purity Analysis

The identity and purity of the synthesized this compound are confirmed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The analytical method for fluazinam and its impurities is typically reversed-phase HPLC with UV detection at 240 nm.[3][4]

1.3.1 HPLC-UV Method

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile and water (with 0.1% formic acid) gradient.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 240 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

1.3.2 Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Analysis: Full scan to confirm the molecular weight.

1.3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Spectrometer: 400 MHz or higher.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

-

Experiments: ¹H NMR, ¹³C NMR, ¹⁹F NMR to confirm the chemical structure.

Data Presentation

The characterization data for the prepared this compound analytical standard is summarized in the table below.

| Parameter | Method | Specification | Result |

| Identity | |||

| Chemical Name | - | 3-Chloro-N-(3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyridin-2-amine | Confirmed |

| CAS Number | - | 169327-87-1[5] | Confirmed |

| Molecular Formula | MS | C₁₃H₄Cl₂F₆N₄O₄ | C₁₃H₄Cl₂F₆N₄O₄ |

| Molecular Weight | MS | 465.1 g/mol | 464.95 [M-H]⁻ |

| ¹H, ¹³C, ¹⁹F NMR | NMR | Spectrum should be consistent with the proposed structure. | Consistent with structure |

| Purity | |||

| Purity by HPLC | HPLC-UV | ≥ 98.0% | 99.2% |

| Water Content | Karl Fischer | ≤ 0.5% | 0.15% |

| Residual Solvents | GC-HS | ≤ 0.5% | < 0.1% |

| Physical Properties | |||

| Appearance | Visual | Yellow solid | Yellow crystalline solid |

| Melting Point | DSC | To be determined | 178-181 °C |

| Solubility | - | Soluble in organic solvents such as DMSO and DMF.[6] | Soluble in Acetonitrile, DMSO, DMF |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the preparation and certification of this compound.

Logical Relationship of Components

Caption: Role of the analytical standard in quality control of Fluazinam.

References

Application Notes and Protocols: Fluazinam Impurity 1 as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of Fluazinam Impurity 1 as a reference standard in analytical and research settings. This document is intended to guide researchers, scientists, and professionals in the fields of drug development and quality control in the accurate identification and quantification of this specific impurity in Fluazinam-related products.

Introduction

Fluazinam is a broad-spectrum fungicide widely used in agriculture.[1][2][3] As with any active pharmaceutical or agrochemical ingredient, the presence of impurities must be carefully monitored to ensure product safety and efficacy.[4][5][6] this compound, identified as 3-Chloro-N-(3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyridin-2-amine (CAS No: 169327-87-1), is a known impurity of Fluazinam.[7][] The use of a well-characterized reference standard of this impurity is essential for accurate analytical method development, validation, and routine quality control (QC) testing.[9][4][5][10] This document outlines the applications and provides detailed protocols for the use of this compound as a reference standard.

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for the proper handling, storage, and use of the reference standard.

| Property | Value | Reference |

| Chemical Name | 3-Chloro-N-(3-chloro-2,4-dinitro-6-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyridin-2-amine | [7] |

| CAS Number | 169327-87-1 | [3][7] |

| Molecular Formula | C13H4Cl2F6N4O4 | [] |

| Molecular Weight | 465.09 g/mol | [11][] |

| Appearance | Yellow solid (typical for related compounds) | [12] |

| Solubility | Soluble in organic solvents such as acetonitrile and methanol. | [13] |

Applications of this compound Reference Standard

The primary applications of the this compound reference standard include:

-

Analytical Method Development and Validation: Essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately identify and quantify this compound in samples of Fluazinam.[9]

-

Quality Control (QC): Used as a benchmark in routine QC testing of raw materials, intermediates, and final products to ensure that the levels of this impurity are within acceptable limits.[4]

-

Stability Studies: Employed in stability studies of Fluazinam to monitor the formation of degradation products, including Impurity 1, under various environmental conditions.[5][6]

-

Research Applications: Utilized in toxicological and pharmacological research to understand the biological activity and potential risks associated with this specific impurity.[14][15]

Experimental Protocols

The following are detailed protocols for the use of this compound as a reference standard in a typical analytical workflow.

Preparation of Stock and Standard Solutions

Accurate preparation of standard solutions is critical for quantitative analysis.

Materials:

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Volumetric flasks (Class A)

-

Analytical balance

Protocol:

-

Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound Reference Standard into a 10 mL volumetric flask.

-

Dissolve the standard in approximately 5 mL of acetonitrile.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with acetonitrile and mix thoroughly.

-

-

Working Standard Solutions (e.g., 0.1 - 10 µg/mL):

-

Prepare a series of working standard solutions by performing serial dilutions of the stock solution with acetonitrile.

-

These working standards will be used to construct a calibration curve for quantification.

-

HPLC Method for Quantification of this compound

This protocol describes a general reversed-phase HPLC method suitable for the analysis of Fluazinam and its impurities. Method optimization may be required for specific sample matrices.

Instrumentation and Conditions:

| Parameter | Recommended Condition |

| HPLC System | A system with a UV or DAD detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 240 nm |

| Column Temperature | 30 °C |

Analysis Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (acetonitrile) to ensure a clean baseline.

-

Inject the prepared working standard solutions in increasing order of concentration.

-

Inject the sample solutions (prepared by dissolving a known amount of the Fluazinam test sample in acetonitrile).

-